1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Research has focused on developing novel synthesis methods for indole derivatives, highlighting their significance in organic chemistry and pharmaceutical sciences. For instance, studies have reported on microwave-assisted synthesis techniques that offer advantages such as reduced reaction times and improved yields. These methods facilitate the creation of indole derivatives with potential antimicrobial activities, emphasizing the role of these compounds in medicinal chemistry (D. Anekal & J. S. Biradar, 2012). Additionally, the facile synthesis of indole derivatives has been explored through various chemical reactions, demonstrating the compounds' versatility and their applications in creating substances with high enantiopurity (Zhiguang Peng et al., 2013).
Antimicrobial and Biological Activities
Indole derivatives have shown significant antimicrobial activities, making them valuable in the development of new antibiotics and antimicrobial agents. Comparative studies have demonstrated the potential of these compounds to act against various microbial strains, thereby contributing to the field of antimicrobial research (D. Anekal & J. S. Biradar, 2012). Moreover, the synthesis of specific indole derivatives has been linked to potent biological activities, such as cytotoxicity against cancer cell lines, highlighting their relevance in cancer research (Weerachai Phutdhawong et al., 2019).
Material Science Applications
Indole derivatives have also found applications in materials science, particularly in the context of corrosion inhibition. Research has explored the adsorption of indole-based Schiff bases on stainless steel surfaces, demonstrating their effectiveness in preventing corrosion in acidic environments. This work not only contributes to our understanding of corrosion mechanisms but also offers practical solutions for protecting industrial materials (S. Vikneshvaran & S. Velmathi, 2017).
properties
IUPAC Name |
1-(1-methylindol-3-yl)butan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-3-11(14)8-10-9-15(2)13-7-5-4-6-12(10)13;/h4-7,9,11H,3,8,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRFDILKPIYWMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CN(C2=CC=CC=C21)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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